4-cloro-2-(1H-pirrol-1-il)benzonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

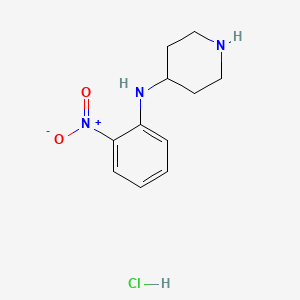

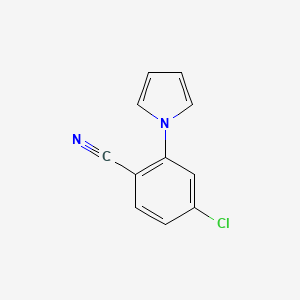

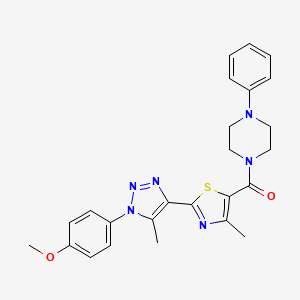

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is a chemical compound that has been studied for various applications. It is a heterocyclic compound, which means it contains a ring of atoms that includes at least two different elements .

Synthesis Analysis

The synthesis of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile and related compounds has been the subject of various studies . These studies often involve the reaction of a pyrrole derivative with a suitable reagent to introduce the chloro and nitrile groups .Molecular Structure Analysis

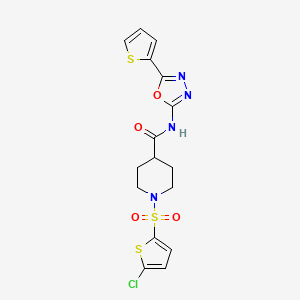

The molecular structure of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile is characterized by the presence of a pyrrole ring, a benzene ring, a nitrile group (-CN), and a chlorine atom . The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile can participate in various chemical reactions. For example, it can react with other compounds to form new derivatives with potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile can be inferred from its molecular structure and the properties of similar compounds . For example, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado derivados de 4-cloro-2-(1H-pirrol-1-il)benzonitrilo y han evaluado sus propiedades antibacterianas y antituberculares .

- Los estudios in vitro revelaron que varias moléculas sintetizadas inhiben eficazmente las enzimas enoil ACP reductasa y dihidrofolato reductasa (DHFR) .

- Derivados específicos de this compound demostraron una buena actividad citotóxica contra ciertas líneas celulares de cáncer .

- Si bien no están directamente relacionadas con las aplicaciones biológicas, comprender las propiedades electroquímicas y ópticas de este compuesto es esencial para la ciencia de materiales y el desarrollo de sensores .

Actividad Antibacteriana y Antitubercular

Inhibición de Enoil ACP Reductasa y DHFR

Actividad Citotóxica contra Células Cancerosas

Propiedades Electroquímicas y Ópticas

Inhibidores de Quinasa Dirigidos (TKI)

Diseño de Fármacos y Estudios ADMET

En resumen, this compound es prometedor en diversos dominios científicos, desde agentes antibacterianos hasta la investigación del cáncer y la ciencia de materiales. Sus propiedades multifacéticas lo convierten en un tema intrigante para futuras exploraciones. 🌟 .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit theEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with both the DHFR and Enoyl ACP Reductase active sites .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR enzymes can disrupt the bacterial fatty acid synthesis and folate metabolism pathways . This can lead to the inhibition of bacterial growth, making these compounds potential candidates for antibacterial and antitubercular therapies .

Result of Action

The inhibition of key enzymes in bacterial pathways could potentially lead to the cessation of bacterial growth .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile in lab experiments is its high solubility in water. This makes it easier to use in a variety of experiments. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, it can be difficult to obtain in large quantities, and its use in certain experiments may require additional purification steps.

Direcciones Futuras

Given its potential use in drug design, 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile may be useful in the development of new drugs for a variety of diseases. Additionally, it may be useful in the development of new catalysts for organic reactions. Furthermore, further research may be needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, it may be useful in the development of new materials for medical and pharmaceutical applications.

Métodos De Síntesis

4-chloro-2-(1H-pyrrol-1-yl)benzonitrile can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzonitrile with 1-bromopyrrole in the presence of a base such as potassium carbonate. This reaction produces 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile and 1-bromopyrrole. The second step involves the reaction of the 4-chloro-2-(1H-pyrrol-1-yl)benzonitrile with sodium hydroxide to produce the desired product.

Propiedades

IUPAC Name |

4-chloro-2-pyrrol-1-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-10-4-3-9(8-13)11(7-10)14-5-1-2-6-14/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBZIYOWVQVKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B2384862.png)

![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)

![N-[2-[2-[2-[3-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B2384880.png)

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)